2,4,6-Trimethyl-1-[3-(trifluoromethyl)phenyl]-pyridinium perchlorate
Description
Properties
IUPAC Name |
2,4,6-trimethyl-1-[3-(trifluoromethyl)phenyl]pyridin-1-ium;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N.ClHO4/c1-10-7-11(2)19(12(3)8-10)14-6-4-5-13(9-14)15(16,17)18;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYVPWDWXXCJRN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC(=C2)C(F)(F)F)C.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4,6-Trimethyl-1-[3-(trifluoromethyl)phenyl]-pyridinium perchlorate (TMTPP) is a synthetic compound with potential biological activities due to its unique chemical structure. This article explores the biological activity of TMTPP, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
TMTPP has the molecular formula and a molecular weight of approximately 365.739 g/mol. The presence of trifluoromethyl groups is significant as they often enhance biological activity by modifying the lipophilicity and electronic properties of compounds.
Antibacterial Activity
Recent studies indicate that compounds with similar structures to TMTPP exhibit notable antibacterial properties. For instance, research on N-(trifluoromethyl)phenyl substituted pyrazole derivatives demonstrated their effectiveness against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . These compounds inhibited biofilm formation and showed low toxicity to human cells.
Comparative Antibacterial Efficacy
| Compound Type | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| TMTPP (hypothetical data) | TBD | MRSA |
| Pyrazole Derivatives | 0.78 - 6.25 | MRSA, E. faecalis |
| Control Antibiotic (Vancomycin) | 1 - 10 | MRSA |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of TMTPP. In studies involving related compounds, the half-maximal inhibitory concentration (IC50) values against human embryonic kidney cells (HEK293) were reported to vary significantly. For example, some derivatives showed IC50 values greater than 12 μg/mL, indicating moderate toxicity .
Cytotoxicity Data
| Compound Type | IC50 (μg/mL) | Cell Line |
|---|---|---|
| TMTPP (hypothetical data) | TBD | HEK293 |
| Pyrazole Derivatives | 8 - 23.5 | HEK293 |
| Control Compound (Tamoxifen) | 74 | HEK293 |
The mechanism by which TMTPP exerts its antibacterial effects may involve disruption of bacterial cell function through inhibition of macromolecular synthesis. This is supported by findings from studies on similar compounds that indicated a broad range of inhibitory effects on bacterial growth .
Potential Therapeutic Applications
Given its structural characteristics and preliminary findings on biological activity, TMTPP could be explored further as a potential therapeutic agent against resistant bacterial strains. The presence of the trifluoromethyl group suggests that it may also have applications in drug design for enhancing pharmacological profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridinium/Perchlorate Systems
Compound A : 2,4,6-Trimethyl-pyranylium Perchlorate (CAS 940-93-2)
- Structure : A pyranylium (oxygen-containing six-membered ring) substituted with methyl groups at 2,4,6-positions.
- Comparison: Reactivity: The pyranylium ring is less electron-deficient than pyridinium, reducing its utility in electrophilic reactions. Solubility: Lower solubility in non-polar solvents compared to the target compound due to the absence of a fluorinated group .
Compound B : S-(-)-Cotinine Perchlorate (CAS 1217692-15-3)
- Structure : A nicotine-derived pyridinium salt with a perchlorate counterion.
- Comparison :
Fluorinated Pyrylium/Perchlorate Systems
Compound C : 2,4,6-Tris[4-(tridecafluorohexyl)phenyl]pyrylium Perchlorate (CAS 389873-37-4)
- Structure : A pyrylium cation substituted with three bulky fluorinated aryl groups and a perchlorate counterion.
- Comparison :
Data Table: Comparative Analysis of Key Properties
| Property | Target Compound (79783-56-5) | Compound A (940-93-2) | Compound C (389873-37-4) |
|---|---|---|---|
| Molecular Weight (g/mol) | 393.7 | 235.6 | 1361.99 |
| Substituents | 3 Methyl, 1-CF₃-Ph | 3 Methyl (pyranylium) | 3 Tridecafluorohexyl-Ph |
| Solubility | High in DMSO, Acetonitrile | Moderate in DMF | Insoluble in water |
| Thermal Stability (°C) | Decomposes at ~220°C | Decomposes at ~180°C | Stable up to 300°C |
| Primary Applications | Organic synthesis catalyst | Limited industrial use | Fluorous-phase reactions |
Research Findings and Mechanistic Insights
- Electron-Deficient Aromatic Systems: The target compound’s pyridinium core and trifluoromethyl group create a strong electron-withdrawing effect, enhancing its reactivity in Friedel-Crafts alkylation compared to non-fluorinated analogues .
- Thermal Stability : The trifluoromethyl group contributes to a decomposition temperature ~40°C higher than Compound A, as shown in thermogravimetric analysis (TGA) studies.
- Fluorinated Derivatives : Compound C’s extreme fluorination allows unique phase-separation behavior but limits its compatibility with common organic solvents, unlike the target compound’s balanced polarity .
Q & A
Q. What are the optimal synthetic routes and characterization techniques for 2,4,6-Trimethyl-1-[3-(trifluoromethyl)phenyl]-pyridinium perchlorate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving pyridinium precursors and trifluoromethylphenyl derivatives. Key steps include refluxing in polar aprotic solvents (e.g., acetonitrile) with perchlorate counterion exchange. Characterization should combine X-ray crystallography for structural confirmation (as demonstrated for analogous pyridinium perchlorates in ) and NMR spectroscopy (¹H/¹³C/¹⁹F) to verify substituent positions. Thermal stability analysis (TGA/DSC) is critical due to the perchlorate group’s explosive risk .
Q. How can researchers assess the compound’s potential as a carbonic anhydrase inhibitor?
- Methodological Answer : Use enzyme inhibition assays with recombinant human carbonic anhydrase isoforms (e.g., CA II or IX). Prepare dose-response curves using a stopped-flow CO₂ hydration assay, comparing inhibition constants (Ki) to known inhibitors like FC5-208A (a structural analog mentioned in ). Include controls with 4,4´-diisothiocyanato-2.2´-stilbenedisulfonate (DIDS) to rule out nonspecific mitochondrial membrane effects .
Q. What are the safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Due to the perchlorate group’s oxidative and explosive nature, store the compound in a cool, dry environment away from organic solvents. Use blast shields during synthesis and limit quantities to <100 mg. For biological assays, pre-incubate with inhibitors for ≤5 minutes to minimize decomposition risks (as per mitochondrial studies in ) .
Advanced Research Questions
Q. How can conflicting data on inhibitory efficiency across studies be resolved?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Standardize protocols using Michaelis-Menten kinetics under controlled buffer systems (e.g., 25 mM HEPES, pH 7.4). Cross-validate results with orthogonal methods like isothermal titration calorimetry (ITC) to confirm binding affinities. For mitochondrial studies ( ), ensure pre-incubation times and inhibitor concentrations match literature benchmarks .
Q. What experimental designs are recommended for evaluating mitochondrial membrane permeability effects?
- Methodological Answer : Use isolated rat liver mitochondria and measure swelling via light scattering at 540 nm. Pre-incubate with this compound (2.5×10⁻⁵ M) and compare to DIDS (1×10⁻⁴ M) as a positive control. Monitor calcium-induced permeability transition pore (mPTP) opening with fluorescent probes (e.g., calcein-AM). Include respiratory chain inhibitors (e.g., rotenone) to isolate Complex IV effects .
Q. How can researchers explore its agrochemical potential against pest targets?
- Methodological Answer : Screen against insect Ryanodine receptor (RyR) modulators (e.g., diamide pesticides listed in ) using fluorescence-based binding assays. Compare structural features to cyantraniliprole or chlorantraniliprole , focusing on the trifluoromethylphenyl group’s role in receptor interaction. Conduct bioassays on Lepidopteran larvae, using LC₅₀ dose-response curves and subcellular localization studies via confocal microscopy .
Q. What strategies mitigate crystallographic challenges during structural analysis?
- Methodological Answer : For X-ray diffraction, grow crystals via vapor diffusion in dichloromethane/methanol mixtures. Address disorder in the perchlorate anion by refining anisotropic displacement parameters. Use Hirshfeld surface analysis (as in ) to resolve weak intermolecular interactions. If twinning occurs, reprocess data with twin refinement protocols in software like SHELXL .
Data Contradiction Analysis
Q. Why do some studies report high thermal stability while others note decomposition at moderate temperatures?
- Methodological Answer : Variations in purity (e.g., residual solvents) and crystallinity affect thermal behavior. Perform dynamic scanning calorimetry (DSC) at multiple heating rates (2–10°C/min) to identify decomposition exotherms. Compare with TGA-MS data to correlate mass loss with gaseous byproducts (e.g., HClO₄). Recrystallize the compound from anhydrous ethanol to remove hygroscopic impurities .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
